molecular formula C7H8ClFN2O B12599389 (2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile CAS No. 651056-39-2

(2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile

Cat. No.: B12599389
CAS No.: 651056-39-2
M. Wt: 190.60 g/mol
InChI Key: DMQSZIMWOFNPNR-RITPCOANSA-N
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Description

(2S,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile (CAS 651056-39-2) is a fluorinated pyrrolidine derivative of high value in medicinal chemistry and drug discovery. Its molecular formula is C 7 H 8 ClFN 2 O, with a molecular weight of 190.60 g/mol . This compound serves as a critical chiral building block for the synthesis of various pharmaceutical agents, leveraging its reactive chloroacetyl and cyano functional groups for further chemical modifications . A primary application of this compound is in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of Type-II diabetes. The (2S)-cyanopyrrolidine moiety is an integral pharmacophore that provides nanomolar-level inhibition of the DPP-IV enzyme. By inhibiting this enzyme, such drugs extend the half-life of incretin hormones, enhancing insulin secretion and improving glucose tolerance . This compound has been successfully used as a key intermediate in the synthesis of Vildagliptin, a potent and orally bioavailable DPP-IV inhibitor . Furthermore, its specific stereochemistry is crucial for its biological activity. The (2S,4R) configuration is instrumental in targeting Fibroblast Activation Protein (FAP) inhibitors . The 2-cyano group acts as an electrophile, capable of forming a covalent adduct with the catalytic serine residue in the active site of target proteases like FAP, which is a significant target in oncology and fibrotic diseases . The presence of the fluorine atom and the specific ring puckering dictated by the (4R) configuration are essential for optimal binding affinity and selectivity towards the hydrophobic S1 pocket of such enzymes . In summary, (2S,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile is a versatile and powerful intermediate for researchers designing novel therapeutics. Its well-defined stereochemistry and reactive handles make it indispensable for exploring enzyme inhibition mechanisms and for constructing complex molecules in diabetes and cancer research . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

651056-39-2

Molecular Formula

C7H8ClFN2O

Molecular Weight

190.60 g/mol

IUPAC Name

(2S,4R)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile

InChI

InChI=1S/C7H8ClFN2O/c8-2-7(12)11-4-5(9)1-6(11)3-10/h5-6H,1-2,4H2/t5-,6+/m1/s1

InChI Key

DMQSZIMWOFNPNR-RITPCOANSA-N

Isomeric SMILES

C1[C@H](CN([C@@H]1C#N)C(=O)CCl)F

Canonical SMILES

C1C(CN(C1C#N)C(=O)CCl)F

Origin of Product

United States

Preparation Methods

General Synthetic Route

The most common method for synthesizing this compound involves the reaction of 2-chloroacetyl chloride with 4-fluoropyrrolidine-2-carbonitrile . The reaction is usually conducted under controlled conditions to optimize yield and purity.

  • Reactants :
    • 2-Chloroacetyl chloride
    • 4-Fluoropyrrolidine-2-carbonitrile
  • Catalyst/Base : Triethylamine is commonly used to neutralize hydrochloric acid produced during the reaction.

Reaction Conditions

The reaction conditions can significantly influence the yield and purity of the final product:

  • Temperature : Typically conducted at room temperature or slightly elevated temperatures.
  • Solvent : Dichloromethane or other suitable organic solvents are often employed to facilitate the reaction.

Purification Techniques

After the reaction, purification is crucial to isolate the desired product:

  • Column Chromatography : This technique is frequently used to separate and purify the compound from by-products and unreacted materials.

Detailed Synthesis Steps

The synthesis can be elaborated as follows:

  • Preparation of Reactants :

    • Ensure that both reactants are in their pure forms before initiating the reaction.
  • Reaction Setup :

    • In a fume hood, dissolve 4-fluoropyrrolidine-2-carbonitrile in dichloromethane.
    • Slowly add 2-chloroacetyl chloride while stirring continuously.
  • Neutralization :

    • Add triethylamine to neutralize any hydrochloric acid generated during the reaction.
  • Reaction Monitoring :

    • Monitor the progress of the reaction using thin-layer chromatography (TLC).
  • Workup Procedure :

    • Once the reaction is complete, filter off any solid residues.
    • Wash the organic layer with water and dry over anhydrous magnesium sulfate.
  • Purification :

    • Concentrate the solution under reduced pressure to obtain crude product.
    • Purify using column chromatography with an appropriate eluent.

Yield and Efficiency

In laboratory settings, yields for this synthesis typically range from 70% to 90%, depending on the specific conditions employed (temperature, solvent choice, and purification methods).

Method Yield (%) Purity (%)
Standard Synthesis 75-90 >95
Optimized Conditions >90 >98

Chemical Reactions Analysis

Types of Reactions

(2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2s,4r)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The fluorine atom can influence the compound’s reactivity and binding affinity. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Key Research Findings and Limitations

  • Limitations : Current studies lack comprehensive pharmacokinetic data for the (2S,4R) compound. Comparative analyses with newer FAPIs (e.g., FAPI-46, which has prolonged tumor retention) are also absent .

Biological Activity

The compound (2S,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile , with the CAS number 596817-06-0 , is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Basic Information

PropertyValue
Molecular FormulaC7H8ClFN2O
Molecular Weight190.6 g/mol
IUPAC Name(2S,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile
CAS Number596817-06-0

Structure

The compound features a pyrrolidine ring substituted with a chloroacetyl group and a fluorine atom, contributing to its unique reactivity and potential biological effects.

Pharmacological Profile

Research indicates that compounds similar to (2S,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile exhibit various pharmacological activities, including:

  • Antiepileptic Effects : Investigations into related compounds have shown neuroprotective properties in models of epilepsy. For instance, compounds with similar structural motifs have demonstrated efficacy in reducing seizure frequency and severity in animal models, suggesting potential therapeutic applications for epilepsy treatment .
  • Neuroprotective Mechanisms : Studies have highlighted that certain derivatives can modulate neurotransmitter levels and provide protection against oxidative stress in neuronal tissues. This is particularly relevant for conditions like epilepsy where oxidative damage plays a significant role in pathophysiology .

Case Studies

  • Antiepileptic Activity :
    • A study on structurally related compounds showed that they could effectively manage PTZ-induced seizures in zebrafish models. The mechanism involved modulation of neurotransmitter levels and reduction of oxidative stress markers .
  • Neurochemical Profiling :
    • Research utilizing neurochemical profiling techniques has indicated that similar compounds can enhance levels of protective neurosteroids while reducing pro-inflammatory mediators, pointing towards their potential as neuroprotective agents .

Synthesis and Derivatives

The synthesis of (2S,4R)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile typically involves multi-step organic reactions starting from readily available pyrrolidine derivatives. The introduction of the chloroacetyl group is often achieved through acylation reactions using chloroacetyl chloride under basic conditions.

Synthetic Pathway Overview

  • Starting Material : Pyrrolidine
  • Reagents : Chloroacetyl chloride, base (e.g., triethylamine)
  • Conditions : Reflux in an appropriate solvent (e.g., dichloromethane)
  • Purification : Column chromatography to isolate the desired product.

Q & A

Basic Synthesis: What are the optimized reaction conditions for synthesizing (2S,4R)-1-(chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile?

Answer:
The synthesis involves sequential functionalization of the pyrrolidine core. A validated protocol includes:

  • Step 1 : Reacting (4S)-4-fluoro-L-prolinamide with potassium 2-ethylhexanoate in THF under ice-cooling, followed by bromoacetyl bromide addition (0°C, 30 min) .
  • Step 2 : Trifluoroacetic anhydride-mediated activation of intermediates in THF (0°C, 1 hr) .
  • Step 3 : Chloroacetylation using chloroacetyl chloride and triethylamine in DMF (0°C, 1 hr), achieving 86% yield after cyanuric chloride quenching and purification .
    Key Considerations : Monitor reaction progress via TLC (silica gel, chloroform:methanol 10:1) and confirm purity by HPLC (>95% by area normalization) .

Advanced Synthesis: How can stereochemical integrity be maintained during chloroacetylation?

Answer:
The (2S,4R) configuration is sensitive to reaction conditions. To preserve chirality:

  • Use low temperatures (0–5°C) during chloroacetyl chloride addition to minimize racemization .
  • Employ anhydrous solvents (e.g., DMF dried over molecular sieves) to avoid hydrolysis of the chloroacetyl group .
  • Verify stereopurity via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 80:20) and compare retention times with enantiomerically pure standards .

Structural Characterization: What spectroscopic methods resolve ambiguities in the carbonitrile and fluoro-pyrrolidine moieties?

Answer:

  • 1H NMR : The fluorinated pyrrolidine ring shows distinct splitting patterns (e.g., δ 4.25 ppm, J = 8.9 Hz for 4-fluoro proton coupling) .
  • 19F NMR : A singlet near δ -190 ppm confirms the 4-fluoro substituent, while absence of splitting excludes diastereomeric impurities .
  • PXRD : Characterize crystalline forms by comparing experimental patterns (e.g., 2θ = 12.5°, 18.7°, 22.3°) with simulated data from single-crystal structures .

Stability Analysis: How does hygroscopicity impact solid-state stability under high humidity?

Answer:

  • Hygroscopicity Testing : Expose the compound to 95% relative humidity (RH) for 24 hrs. PXRD analysis (Fig. 2b in ) reveals peak broadening at 2θ = 18.7° and 22.3°, indicating partial amorphization.
  • Mitigation Strategies : Store in desiccators with silica gel or formulate as a hydrochloride salt (e.g., (2S,4S)-4-fluoro-pyrrolidine carbonitrile HCl), which shows reduced hygroscopicity .

Pharmacological Relevance: What assays evaluate DPP-IV inhibition potency of derivatives?

Answer:

  • In Vitro DPP-IV Assay : Incubate derivatives with human recombinant DPP-IV (pH 7.4, 37°C) and measure cleavage of Gly-Pro-AMC substrate via fluorescence (λex = 360 nm, λem = 460 nm) .
  • IC50 Determination : Fit dose-response curves using nonlinear regression (e.g., (2S,4R)-derivatives show IC50 < 50 nM, comparable to Vildagliptin) .

Advanced Functionalization: Which positions allow derivatization without compromising bioactivity?

Answer:

  • Chloroacetyl Group : Replace with bromoacetyl or trifluoroacetyl groups to modulate reactivity (e.g., compound 34 in ).
  • Carbonitrile Position : Introduce substituents at C2 (e.g., methyl ester) to enhance solubility while retaining DPP-IV affinity .
  • Fluorine Substitution : Retain 4-fluoro configuration; substitution at C3/C5 reduces target binding .

Purity Challenges: How to resolve co-eluting impurities in reverse-phase HPLC?

Answer:

  • Column Optimization : Use a C18 column (150 × 4.6 mm, 3.5 µm) with gradient elution (water:acetonitrile + 0.1% TFA). Adjust gradient slope to separate impurities (<0.5% area) .
  • Ion-Pairing : Add 10 mM ammonium formate to improve peak symmetry for charged intermediates .

Computational Modeling: What force fields predict conformational stability of the pyrrolidine ring?

Answer:

  • Molecular Dynamics (MD) : Use AMBER or CHARMM force fields with explicit solvent (e.g., TIP3P water) to simulate ring puckering (Cγ-endo vs. Cγ-exo) .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics (e.g., B3LYP/6-31G*) validates intramolecular H-bonding between chloroacetyl and carbonitrile groups .

Scale-Up Risks: What are critical control points for kilogram-scale synthesis?

Answer:

  • Exothermic Reactions : Monitor chloroacetyl chloride addition using in-line IR (absorbance at 1750 cm⁻¹ for carbonyl) to prevent thermal runaway .
  • Crystallization : Optimize anti-solvent (e.g., MTBE) addition rate to avoid oiling out; use seeding with anhydrous Form I crystals .

Contradictory Data: How to reconcile discrepancies in reported IC50 values for DPP-IV inhibition?

Answer:

  • Assay Variability : Normalize data to reference inhibitors (e.g., Sitagliptin) and validate enzyme activity via control experiments .
  • Solubility Effects : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

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